molecular formula C17H12F5NO5S B1629411 Pentafluorophenyl 2-(morpholinosulfonyl)benzoate CAS No. 950603-27-7

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate

Cat. No.: B1629411
CAS No.: 950603-27-7
M. Wt: 437.3 g/mol
InChI Key: FDXYCKHOIXBDOA-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is a synthetic organic compound with the molecular formula C17H12F5NO5S and a molecular weight of 437.34 g/mol . It is characterized by the presence of a pentafluorophenyl group, a morpholine ring, and a sulfonyl benzoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate can be synthesized through a multi-step process involving the reaction of pentafluorophenol with 2-(morpholinosulfonyl)benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the pentafluorophenyl group and the benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-(morpholinosulfonyl)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is electron-deficient, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications, where the compound acts as an electrophilic reagent. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in aqueous and organic media .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 2-(morpholin-4-ylsulfonyl)benzoate
  • Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
  • Pentafluorophenyl 2-(morpholinylsulfonyl)benzoate

Uniqueness

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is unique due to the combination of its pentafluorophenyl group and morpholinosulfonyl moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and material science . The presence of the morpholine ring also enhances its solubility and compatibility with various solvents, further broadening its application scope.

Biological Activity

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate (PFMB) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of PFMB, examining its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 950603-27-7
  • Molecular Formula : C17H12F5NO5S
  • Molecular Weight : 437.34 g/mol

Structure

The structure of PFMB features a pentafluorophenyl group attached to a morpholinosulfonyl benzoate moiety, which is believed to contribute to its biological activity.

PFMB is primarily recognized for its role as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been shown to interact with various protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cellular functions such as growth, differentiation, and metabolism.

Key Findings:

  • Inhibition of PI3K/mTOR Pathway : Research indicates that PFMB can inhibit the PI3K/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Selectivity : Studies suggest that PFMB exhibits selectivity towards certain cancer types, making it a candidate for targeted therapies .

Anticancer Activity

  • In Vitro Studies :
    • In laboratory settings, PFMB demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer and non-small cell lung carcinoma (NSCLC). The IC50 values were determined through assays measuring cell viability post-treatment with PFMB .
  • Animal Models :
    • Animal studies have shown that PFMB administration leads to tumor regression in xenograft models of cancer. The compound was observed to induce apoptosis and inhibit angiogenesis within tumors .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
CytotoxicitySignificant reduction in cell viability
Apoptosis InductionIncreased apoptotic markers
Angiogenesis InhibitionReduced blood vessel formation

Safety and Toxicology

While PFMB shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that PFMB may cause skin irritation and respiratory issues upon exposure. Further investigations are needed to evaluate its long-term safety profile in clinical settings .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO5S/c18-11-12(19)14(21)16(15(22)13(11)20)28-17(24)9-3-1-2-4-10(9)29(25,26)23-5-7-27-8-6-23/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYCKHOIXBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640476
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-27-7
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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